

mechanism of action of clothixamide

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An In-depth Technical Guide on the Core Mechanism of Action of Vorapaxar

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vorapaxar (ZONTIVITY™) is a first-in-class antiplatelet agent that functions as a selective, competitive, and reversibly binding antagonist of the Protease-Activated Receptor-1 (PAR-1).[1] [2][3] Its unique mechanism of action targets the primary receptor for thrombin on human platelets, inhibiting thrombin-induced platelet aggregation.[4][5] Developed for the secondary prevention of atherothrombotic events, vorapaxar offers a distinct pathway for platelet inhibition compared to traditional agents like aspirin or P2Y12 inhibitors. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

Vorapaxar exerts its antiplatelet effect by specifically targeting the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor (GPCR) highly expressed on platelets. Thrombin, the most potent activator of platelets, initiates signaling through PAR-1 via a unique proteolytic mechanism.

Thrombin cleaves the N-terminal exodomain of the PAR-1 receptor, exposing a new N-terminus that begins with the sequence SFLLRN-. This newly exposed sequence then acts as a "tethered ligand," binding intramolecularly to the receptor's transmembrane domain to trigger







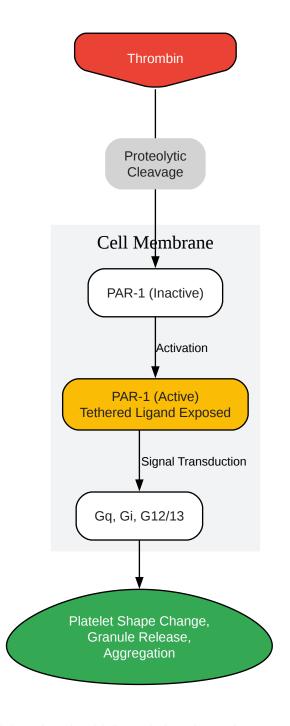
G-protein activation (including Gi, G12/13, and Gq) and subsequent platelet activation and aggregation.

Vorapaxar, a synthetic analog of the natural product himbacine, is a competitive PAR-1 antagonist that binds to the receptor and prevents the conformational changes necessary for activation by the tethered ligand. By blocking this critical step, vorapaxar effectively inhibits thrombin-induced platelet aggregation. Importantly, its action is highly selective for the PAR-1 pathway; it does not inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen, or thromboxane mimetics, nor does it affect coagulation parameters like prothrombin time or activated partial thromboplastin time. While vorapaxar is a reversible antagonist, its long plasma half-life renders it effectively irreversible in its clinical antiplatelet effect.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in Vorapaxar's mechanism of action.

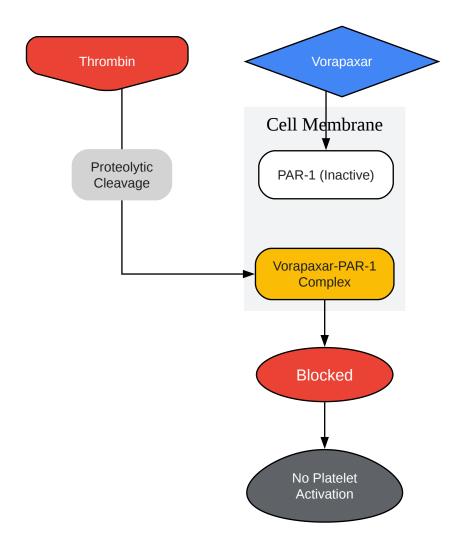


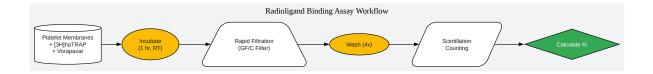


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Caption: Protease-Activated Receptor-1 (PAR-1) activation by thrombin.







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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Vorapaxar: Targeting a Novel Antiplatelet Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zontivity (vorapaxar) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. What is the mechanism of Vorapaxar Sulfate? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
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